N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
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Overview
Description
- This compound likely has interesting pharmacological properties due to its structural features.
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide: is a synthetic organic compound with a mouthful of a name! Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Industrial production methods may vary depending on the intended application, but they would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: Reduction of the sulfonyl group or the amide could be relevant.
Substitution: The phenyl ring may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction steps.
Major Products: Without experimental data, we can’t definitively state the major products, but they would involve modifications of the functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antitumor, or antimicrobial activity).
Materials Science: Explore its use in designing functional materials (e.g., polymers, catalysts, or sensors).
Biological Studies: Assess its interactions with biological targets (e.g., enzymes, receptors, or transporters).
Industry: Consider applications in specialty chemicals or agrochemicals.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is not readily available. understanding the molecular targets and pathways would require experimental studies.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H28N2O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H28N2O3S/c1-12(2)20(23)21-19-18(15(6)16(7)22(19)13(3)4)26(24,25)17-10-8-14(5)9-11-17/h8-13H,1-7H3,(H,21,23) |
InChI Key |
WXKHRBOQPSKZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C(C)C |
Origin of Product |
United States |
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